2-Phenylbicyclo[3.3.1]nonan-9-amine
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Overview
Description
2-Phenylbicyclo[3.3.1]nonan-9-amine is a compound that belongs to the bicyclo[3.3.1]nonane family. This compound is characterized by its unique bicyclic structure, which includes a phenyl group attached to the bicyclo[3.3.1]nonane core. The bicyclo[3.3.1]nonane framework is known for its rigidity and stability, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbicyclo[3.3.1]nonan-9-amine typically involves multi-step reactions. One common method includes the condensation of cyclohexanone with substituted benzaldehyde and ammonium acetate in ethanol . Another approach involves the radical C-carbonylation of methylcyclohexylamines . These methods often require specific catalysts and reaction conditions to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenylbicyclo[3.3.1]nonan-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as Pb(OAc)4.
Reduction: Reduction reactions often involve reagents like 9-Borabicyclo[3.3.1]nonane.
Substitution: Substitution reactions can occur with different halides and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Pb(OAc)4, PhI(OAc)2.
Reducing Agents: 9-Borabicyclo[3.3.1]nonane.
Catalysts: Chiral anionic catalysts for specific cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactams, while reduction can yield amines .
Scientific Research Applications
2-Phenylbicyclo[3.3.1]nonan-9-amine has several applications in scientific research:
Chemistry: Used in asymmetric catalysis and as a building block for complex organic molecules.
Biology: Studied for its potential as an anticancer agent due to its unique structural properties.
Medicine: Investigated for its interactions with opioid receptors, showing potential as a partial MOR agonist.
Industry: Utilized in the synthesis of various functional materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Phenylbicyclo[3.3.1]nonan-9-amine involves its interaction with specific molecular targets. For instance, it acts as a partial agonist at the μ-opioid receptor (MOR), influencing the cAMP accumulation pathway . The compound’s bicyclic structure allows it to fit into the receptor’s binding site, modulating its activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: A simpler analog without the phenyl group.
Bicyclo[3.3.1]nonan-9-one: Contains a ketone group instead of an amine.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A nitrogen-containing analog.
Uniqueness
2-Phenylbicyclo[3.3.1]nonan-9-amine is unique due to its phenyl substitution, which enhances its biological activity and stability. This structural feature distinguishes it from other bicyclo[3.3.1]nonane derivatives and contributes to its diverse applications in research and industry.
Properties
CAS No. |
770678-83-6 |
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Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2-phenylbicyclo[3.3.1]nonan-9-amine |
InChI |
InChI=1S/C15H21N/c16-15-12-7-4-8-14(15)13(10-9-12)11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10,16H2 |
InChI Key |
PHUJWIGMVHODPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C(C1)C2N)C3=CC=CC=C3 |
Origin of Product |
United States |
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